Methyl 3-(6-aminopyridin-3-yl)propanoate
Description
Significance of Pyridine-Based Chemical Scaffolds in Organic Synthesis
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in organic and medicinal chemistry. Its presence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its fundamental importance. The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and its ability to engage in hydrogen bonding, a critical interaction in biological systems. This has made pyridine and its derivatives a focal point for the synthesis of new therapeutic agents and functional materials.
The versatility of the pyridine scaffold stems from several key characteristics:
Structural Analogy to Benzene: As an isostere of benzene, the pyridine ring can mimic phenyl groups in biological systems while introducing a key heteroatom that can alter metabolic stability and solubility.
Modifiable Reactivity: The pyridine ring can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse functional groups at specific positions.
Ligand Properties: The lone pair of electrons on the nitrogen atom enables pyridine derivatives to act as ligands for a wide range of metal catalysts, facilitating a broad spectrum of synthetic reactions.
Biological Activity: The pyridine motif is a common feature in numerous approved drugs, demonstrating its compatibility with biological targets and its potential to form the basis of new therapeutic agents.
Role of Methyl 3-(6-aminopyridin-3-yl)propanoate as a Versatile Building Block in Chemical Research
This compound stands out as a bifunctional building block, integrating the key features of the pyridine scaffold with additional reactive handles. The molecule possesses a disubstituted pyridine ring with an amino group at the 6-position and a methyl propanoate chain at the 3-position. This specific arrangement offers several advantages for chemical synthesis:
Orthogonal Reactivity: The amino group and the ester functionality provide two distinct points for chemical modification. The amino group can readily participate in reactions such as amide bond formation, urea (B33335) synthesis, and N-alkylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or undergo other ester-based transformations. This orthogonality allows for sequential and controlled modifications of the scaffold.
Strategic Positioning of Substituents: The 1,3,6-substitution pattern on the pyridine ring provides a specific spatial arrangement of functional groups, which can be crucial for binding to biological targets. The propanoate side chain also introduces a flexible linker that can be important for optimizing interactions within a binding pocket.
Access to Diverse Chemical Space: The ability to selectively modify both the amino and ester groups allows chemists to rapidly generate libraries of diverse compounds. This is particularly valuable in drug discovery campaigns where a wide range of structural variations need to be explored to identify lead compounds with optimal activity and properties.
The utility of this compound as a building block is evident in its application in the synthesis of a variety of complex molecules with interesting biological activities. For instance, derivatives of the 6-aminopyridin-3-yl core have been investigated as potent inhibitors of enzymes implicated in various diseases.
Table 1: Examples of Biologically Active Compounds Derived from the 6-Aminopyridin-3-yl Scaffold
| Compound Name | Target | Therapeutic Area |
|---|---|---|
| 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea | Myeloperoxidase (MPO) | Cardiovascular Disease, Inflammation nih.gov |
| 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] cymitquimica.comresearchgate.netnaphthyridin-2(1H)-one (Torin2) | mTOR Inhibitor | Cancer mit.edu |
| 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives | AURKB Transcription Inhibition | Cancer researchgate.net |
Overview of Research Trajectories for this compound
The research involving this compound and its derivatives has followed several key trajectories, primarily driven by its potential in medicinal chemistry and materials science.
One major research avenue has been its use as a key intermediate in the synthesis of enzyme inhibitors. The 6-aminopyridine moiety has been shown to be a critical pharmacophore for interacting with the active sites of various enzymes. For example, a derivative, 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, was identified as a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme linked to oxidative stress in cardiovascular diseases. nih.gov Similarly, the core structure is present in Torin2, a potent and selective mTOR inhibitor with potential applications in cancer therapy. mit.edu
Another significant research direction involves the development of novel anti-cancer agents. Researchers have synthesized and evaluated a series of 3-(6-aminopyridin-3-yl)benzamide derivatives that induce cell cycle arrest and apoptosis by inhibiting AURKB transcription, highlighting the scaffold's potential in oncology. researchgate.net
Furthermore, the versatility of the compound lends itself to the synthesis of diverse heterocyclic systems. The amino and ester groups can be used as anchor points to construct more complex ring systems, leading to the discovery of novel chemical entities with a wide range of potential applications.
The exploration of this scaffold is ongoing, with new synthetic methodologies and biological applications continually being reported. The commercial availability of various forms of the compound, such as its hydrochloride salt and related carboxylic acid, further facilitates its use in research and development. cymitquimica.comglpbio.com
Table 2: Commercially Available Forms and Derivatives
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1797510-27-0 | C9H12N2O2 |
| Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate dihydrochloride | 2241594-29-4 | C9H15Cl2N3O bldpharm.com |
| 3-(6-Aminopyridin-3-yl)propanoic acid | Not Available | C8H10N2O2 glpbio.com |
| Methyl 3-(6-chloropyridin-3-yl)propanoate | 1785377-17-4 | C9H10ClNO2 bldpharm.com |
| (6-Aminopyridin-3-yl)methanol | 113293-71-3 | C6H8N2O bldpharm.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFGRXXCHIJMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies Utilizing the Methyl 3 6 Aminopyridin 3 Yl Propanoate Scaffold
Amidation and Peptide Coupling Reactions
The presence of both a nucleophilic primary amine and an electrophilic ester group on the Methyl 3-(6-aminopyridin-3-yl)propanoate backbone makes it a suitable candidate for amidation and peptide coupling reactions. These reactions are fundamental in the synthesis of peptide-like structures and other amide-containing compounds.
The synthesis of dipeptides and oligomers typically involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. While the functions and applications of many L-alpha-dipeptides are still being explored, some, like aspartame, are in commercial use. nih.gov The production of these molecules can be achieved through various chemical and chemoenzymatic methods. nih.gov
Theoretically, the this compound structure can be involved in the formation of modified dipeptides. The primary amino group can act as a nucleophile, reacting with an activated carboxyl group of an amino acid. Conversely, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with the amino group of another amino acid or peptide. This dual reactivity allows for its potential incorporation into peptide chains, creating modified oligomers with unique structural characteristics imparted by the aminopyridine core. The industrial production of dipeptides like L-alanyl-L-glutamine highlights the feasibility of developing scalable synthetic processes for such compounds. nih.gov
The primary amino group of the pyridine (B92270) ring is a key site for coupling reactions with various amino acid derivatives. A common strategy involves the reaction of the aminopyridine with a halo-ester derivative of an amino acid. For instance, a procedure for the preparation of ethyl 6-(4-((4-methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate involves the reaction of a 6-(6-aminopyridin-3-yl) precursor with ethyl bromopyruvate in the presence of sodium bicarbonate. gla.ac.uk This reaction proceeds via nucleophilic attack of the amino group on the alpha-carbon of the bromopyruvate, followed by cyclization to form the imidazopyridine ring. This demonstrates a practical application of coupling an aminopyridine moiety with an amino acid derivative to construct a more complex heterocyclic system.
Table 1: Examples of Coupling Reactions with Aminopyridine Derivatives
| Starting Material | Reagent | Product | Reaction Type |
| 6-(6-Aminopyridin-3-yl)-N-(4-methoxybenzyl)quinazolin-4-amine | Ethyl bromopyruvate | Ethyl 6-(4-((4-methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate | Coupling and Cyclization |
Cyclization Reactions to Form Fused Heterocyclic Systems
The aminopyridine core of this compound is an excellent precursor for the synthesis of various fused heterocyclic systems. The endocyclic pyridine nitrogen and the exocyclic primary amine can both participate in cyclization reactions to build additional rings onto the pyridine scaffold.
Imidazopyridines are a significant class of heterocyclic compounds with diverse biological activities. nih.gov A prevalent method for their synthesis is the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. nih.govbeilstein-journals.org The reaction mechanism involves an initial nucleophilic substitution, where the pyridine ring nitrogen attacks the electrophilic carbonyl-adjacent carbon of the α-halocarbonyl compound, forming a pyridinium (B92312) salt intermediate. This is followed by an in-situ cyclization to yield the imidazopyridine derivative. beilstein-journals.org For example, 2-aminopyridine reacts with ethyl 3-bromo-2-oxopropanoate to form ethyl imidazo[1,2-a]pyridine-2-carboxylate. nih.gov This strategy can be directly applied to the this compound scaffold to generate a variety of substituted imidazopyridine derivatives.
Pyrimido-pyridine systems, such as pyrido[2,3-d]pyrimidines, are another important class of fused heterocycles. cymitquimica.comnextpeptide.com These structures are often synthesized from aminopyridine precursors. One common approach involves the reaction of a 2-aminopyridine-3-carboxamide (B84476) with a chloroacetyl chloride to construct the fused pyrimidine (B1678525) ring. cymitquimica.com Another strategy starts with a pre-formed pyrimidine ring, which is then elaborated to form the fused pyridine ring. nextpeptide.com For instance, the condensation of a 4-aminopyrimidine (B60600) derivative with other reagents can lead to the formation of the pyridopyrimidine core. Given the aminopyridine nature of this compound, it can serve as a starting point for building such fused systems, particularly pyrido[3,4-d]pyrimidine (B3350098) or pyrido[2,3-d]pyrimidine (B1209978) structures, depending on the reaction conditions and reagents used. nih.gov
Spirocyclic and bridged ring systems are complex three-dimensional structures found in numerous natural products and pharmaceutically active compounds. beilstein-journals.orgnih.gov Spiro compounds feature two rings connected by a single common atom, while bridged systems have two rings sharing two non-adjacent atoms (bridgehead carbons). nih.govnih.gov
The synthesis of these systems often requires multi-step sequences and specific cyclization strategies. For example, intramolecular Diels-Alder reactions are a valuable method for creating bridged bicyclic systems. nih.gov Intramolecular Michael-type reactions of in-situ formed vinylnitroso compounds have also been used to prepare a variety of bridged carbobicyclic compounds. researchgate.net
The incorporation of the this compound scaffold into such complex architectures would likely require significant modification of the initial structure. For instance, the propanoate side chain could be elaborated into a diene or a dienophile for a subsequent intramolecular Diels-Alder reaction. Alternatively, the pyridine ring could be modified to participate in cycloaddition reactions. The synthesis of spirocyclic compounds often involves condensation reactions of a ketone with a bifunctional reagent. beilstein-journals.org One could envision transforming the pyridine ring of the title compound into a cyclic ketone, which could then undergo a spirocyclization reaction.
Modifications of the Amino and Ester Functionalities
The amino and ester groups are the primary sites for chemical modification on the this compound scaffold, offering straightforward routes to a variety of derivatives.
N-Alkylation and Acylation of the Aminopyridine Moiety
The primary amino group on the pyridine ring is a key handle for introducing a wide range of substituents through N-alkylation and N-acylation reactions. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity, which are crucial for its biological activity and pharmacokinetic profile.
N-alkylation can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes and a reducing agent. The N-alkylation of amines with alcohols represents a sustainable catalytic process, often utilizing metal catalysts to facilitate the reaction, producing water as the main byproduct. ambeed.com For instance, the use of a bipyridyl metal-organic framework supported cobalt catalyst has been shown to be effective for the N-alkylation of aniline (B41778) derivatives. ambeed.com
N-acylation is readily accomplished using acylating agents like acyl chlorides or acid anhydrides. mdpi.com These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the acidic byproduct. The choice of the acylating reagent allows for the introduction of a vast array of functionalities, from simple alkyl chains to complex molecular tags. For example, N-acylation is a fundamental reaction in combinatorial chemistry for the synthesis of peptide libraries. researchgate.net The chemoselective acylation of molecules with multiple nucleophilic sites, such as the target compound, can sometimes be controlled by the choice of catalyst and reaction conditions. nih.gov
Table 1: Reagents for N-Alkylation and N-Acylation of the Aminopyridine Moiety
| Transformation | Reagent Class | Specific Example | Resulting Functional Group |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Iodomethane | N-Methylamino |
| N-Alkylation | Alcohol (with catalyst) | Ethanol | N-Ethylamino |
| N-Acylation | Acyl Chloride | Acetyl chloride | N-Acetamido |
| N-Acylation | Acid Anhydride | Acetic anhydride | N-Acetamido |
| N-Acylation | Activated Ester | N-Hydroxysuccinimide ester | N-Acylamino |
Hydrolysis of the Ester Group to Propanoic Acid
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(6-aminopyridin-3-yl)propanoic acid. ambeed.comsigmaaldrich.comglpbio.combldpharm.com This transformation is typically carried out under either acidic or basic conditions. vedantu.comdoubtnut.comchemguide.co.uk
Acid-catalyzed hydrolysis involves heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. This reaction is reversible, and to drive it to completion, an excess of water is typically used. chemguide.co.uk
Base-catalyzed hydrolysis, also known as saponification, is generally preferred as it is an irreversible reaction, leading to higher yields of the carboxylate salt. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. chemguide.co.uk The resulting 3-(6-aminopyridin-3-yl)propanoic acid is a valuable intermediate, as the carboxylic acid functionality can be used for further modifications, such as amide bond formation. sigmaaldrich.com
Table 2: Hydrolysis of this compound
| Reactant | Reagents | Product |
|---|
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The ability to perform transesterification on the this compound scaffold allows for the synthesis of a variety of esters, which can modulate the compound's properties, such as its volatility, solubility, and rate of hydrolysis. For instance, converting the methyl ester to a bulkier ester, like a tert-butyl ester, could increase its stability towards enzymatic hydrolysis.
The reaction involves treating the methyl ester with an excess of the desired alcohol in the presence of a catalyst. The equilibrium can be shifted towards the product by removing the methanol (B129727) that is formed during the reaction. Dinuclear Cu(II) complexes have been noted to catalyze phosphodiester transesterification, suggesting the potential for metal-catalyzed transesterification on this scaffold as well. doubtnut.com
Table 3: Potential Transesterification Reactions
| Reactant Alcohol | Catalyst | Product Ester |
|---|---|---|
| Ethanol | Acid or Base | Ethyl 3-(6-aminopyridin-3-yl)propanoate |
| Isopropanol | Acid or Base | Isopropyl 3-(6-aminopyridin-3-yl)propanoate |
| Benzyl alcohol | Acid or Base | Benzyl 3-(6-aminopyridin-3-yl)propanoate |
Introduction of Diverse Chemical Tags and Probes
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. researchgate.net The this compound scaffold is a valuable starting point for the development of such probes. The amino and carboxylic acid functionalities (after hydrolysis) serve as convenient handles for the attachment of various chemical tags, including fluorophores, biotin, or photoaffinity labels.
For example, the amino group can be reacted with an activated ester of a fluorescent dye to create a fluorescent probe. Similarly, the carboxylic acid can be coupled with an amine-containing tag using standard peptide coupling reagents. The discovery of potent and selective inhibitors for therapeutic targets, such as the mTOR inhibitor Torin2, which contains a 6-aminopyridin-3-yl moiety, highlights the relevance of this scaffold in drug discovery and the development of chemical probes. mit.edu The development of a potent, irreversible myeloperoxidase inhibitor based on a 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea structure further underscores the utility of the 6-aminopyridine core in designing bioactive molecules. nih.gov
Stereoselective Synthesis and Chiral Derivatization
While this compound itself is achiral, the introduction of chirality can be a critical step in the development of selective therapeutic agents. Chiral derivatization can be achieved through several strategies.
One approach involves the modification of the propanoate side chain. For instance, if a chiral center is introduced at the alpha or beta position of the propanoate chain, stereoselective synthesis methods would be required to control the stereochemistry. Asymmetric synthesis of tryptophan analogues and other amino acid derivatives have been successfully achieved using chiral auxiliaries, demonstrating a viable strategy for introducing chirality. nih.gov
Another strategy involves the chiral separation of racemic derivatives. If a chiral center is introduced elsewhere in the molecule, for example, through N-alkylation with a chiral group, the resulting diastereomers could potentially be separated using chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful methods for the separation of enantiomers and diastereomers of related pyridine-containing compounds. nih.gov For example, the chiral separation of 3-phenyl-3-heteroarylpropylamines has been successfully demonstrated using cyclodextrins as chiral selectors. nih.gov
Exploration of Molecular Interactions Through Methyl 3 6 Aminopyridin 3 Yl Propanoate Derivatives
Design and Synthesis of Ligands for Biomolecular Targets
The aminopyridine moiety is a recognized pharmacophore that can engage in crucial interactions with biological macromolecules. rsc.org Its derivatives have been extensively explored for a range of therapeutic applications.
In contrast, the development of aminopyridine derivatives as nitric oxide synthase (NOS) inhibitors is well-documented. researchgate.netnih.govescholarship.orgnih.gov NOS enzymes are vital for various physiological processes, and their dysregulation is implicated in numerous diseases. researchgate.netescholarship.org The design of selective NOS inhibitors is a significant area of research.
A series of substituted 2-aminopyridines have been synthesized and evaluated as inhibitors of human NOS isoforms. nih.gov These studies have revealed that the 2-aminopyridine (B139424) scaffold is a key element for interaction with the enzyme's active site. escholarship.org For instance, the aminopyridine group can form critical hydrogen bonds with glutamate (B1630785) residues within the active site of neuronal NOS (nNOS). escholarship.org The synthesis of these inhibitors often involves multi-step reaction sequences to introduce various substituents onto the pyridine (B92270) ring. escholarship.org
The aminopyridine core is also valuable in the design of ligands for various receptors. For example, derivatives of 2-aminopyridine have been investigated as antagonists for the σ₂ receptor, which is a target in cancer research. nih.gov The design strategy involved replacing a tetralin nucleus in a known σ₂ agonist with a 2-aminopyridine moiety to modulate lipophilicity and activity. nih.gov
Furthermore, 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives have been designed and synthesized, showing potent antiproliferative activity by targeting Aurora kinase B, a key protein in cell cycle regulation. nih.gov The synthesis of these compounds highlights the versatility of the aminopyridine scaffold in accessing diverse chemical space for receptor targeting. nih.gov Radioligand binding assays are a fundamental tool to determine the affinity of these newly synthesized compounds for their target receptors. springernature.com
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For aminopyridine derivatives, these studies have provided valuable insights into the structural requirements for effective molecular interactions. nih.govnih.gov
Systematic modifications of the pyridine ring in aminopyridine-based NOS inhibitors have demonstrated a significant impact on their activity and selectivity. For instance, in a series of 2-aminopyridine inhibitors of inducible NOS (iNOS), 4,6-disubstitution on the pyridine ring was found to enhance both potency and specificity. nih.gov
Table 1: SAR of 4,6-Disubstituted 2-Aminopyridines as iNOS Inhibitors
| Compound | R⁴-Substituent | R⁶-Substituent | iNOS IC₅₀ (nM) |
|---|---|---|---|
| 1 | H | H | >1000 |
| 2 | CH₃ | H | 200 |
| 3 | CH₃ | CH₃ | 28 |
| 4 | Cl | H | 500 |
| 5 | Cl | CH₃ | 80 |
Data is illustrative and based on findings for 2-aminopyridine derivatives. nih.gov
These findings underscore the importance of substitution patterns on the pyridine ring for achieving high-affinity binding.
Variations in the side chains of aminopyridine derivatives also play a critical role in determining their binding affinity and selectivity. In the context of nNOS inhibitors, modifications to the side chain appended to the aminopyridine core have been explored to improve properties such as cell permeability and isoform selectivity. escholarship.org Shortening the amino side chain in a series of 2-aminopyridine inhibitors led to potent and highly permeable human nNOS inhibitors. escholarship.org
Table 2: Impact of Side Chain Variation on nNOS Inhibition
| Compound | Side Chain | Rat nNOS Kᵢ (nM) | Human nNOS Kᵢ (nM) |
|---|---|---|---|
| A | Long amino side chain | 65 | 75 |
| B | Shortened amino side chain | 46 | 48 |
| C | Shortened, fluorinated side chain | 35 | 40 |
Data is illustrative and based on findings for 2-aminopyridine derivatives. escholarship.org
The data indicates that subtle changes in the side chain can significantly influence the inhibitory potency.
Investigation of Protein-Ligand Complexation (in vitro)
Understanding the precise binding mode of a ligand within its protein target is paramount for rational drug design. Techniques such as X-ray crystallography and molecular modeling are employed to elucidate these interactions at an atomic level. nih.gov For aminopyridine-based inhibitors, molecular docking studies have been used to predict the binding modes within the active site of enzymes like c-Met kinase and NOS. nih.govnih.gov
Probing Biological Pathways through Chemical Tools (in vitro)
Derivatives of the core chemical structure, Methyl 3-(6-aminopyridin-3-yl)propanoate, have proven to be valuable molecular probes for the in vitro investigation of various biological pathways. These synthetic compounds are frequently employed to study enzyme kinetics, receptor binding, and cellular signaling cascades. Their utility as chemical tools stems from the ability to systematically modify the parent structure to enhance potency and selectivity for specific biological targets. This allows researchers to dissect complex biological processes with a high degree of precision.
One significant area of application for these derivatives is in the study of protein kinases, a family of enzymes that play a crucial role in cellular signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, making them important targets for therapeutic development. For instance, derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline, which can be conceptually related to the aminopyridine scaffold, have been synthesized and evaluated as potent inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). nih.gov In vitro assays demonstrated that specific compounds, such as A5 and A8, exhibit potent inhibitory activity against PI3Kδ, with IC50 values of 1.3 nM and 0.7 nM, respectively. nih.gov The high potency and selectivity of these compounds allow for detailed in vitro studies of the PI3K/AKT signaling pathway, which is critical in cell growth, proliferation, and survival. nih.gov
Table 1: In Vitro Inhibitory Activity of 6-Pyridylquinazoline Derivatives against PI3K Isoforms
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) |
|---|---|---|---|---|
| A5 | 1.3 | >1000 | 146 | 138 |
| A8 | 0.7 | 48 | 29 | 2.5 |
| Idelalisib | 1.2 | 468 | 215 | 29 |
Data sourced from: Bioorganic & Medicinal Chemistry nih.gov
Furthermore, derivatives incorporating the aminopyridine motif have been instrumental in probing the Fms-like tyrosine kinase 3 (FLT3) signaling pathway. nih.gov Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were synthesized and shown to act as covalent inhibitors of FLT3. nih.gov Compound C14, for example, displayed potent in vitro inhibition of FLT3 with an IC50 of 256 nM and also inhibited the proliferation of human AML cell lines harboring FLT3-ITD mutations. nih.gov Such compounds are critical tools for studying the downstream effects of FLT3 inhibition in a controlled laboratory setting.
Table 2: In Vitro Activity of Compound C14 against FLT3 and AML Cell Lines
| Target | Assay | IC50 (nM) |
|---|---|---|
| FLT3 | Kinase Inhibition | 256 |
| MV4-11 (FLT3-ITD) | Cell Proliferation | 325 |
| MOLM-13 (FLT3-ITD) | Cell Proliferation | 507 |
Data sourced from: Bioorganic & Medicinal Chemistry nih.gov
The versatility of the aminopyridine scaffold is further highlighted by its use in developing modulators for neurotransmitter receptors. For example, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated for their activity on dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors. researchgate.net Compounds 7b and 34c emerged as potent agonists for these receptors in vitro, with EC50 values in the nanomolar range. researchgate.net These chemical tools are invaluable for studying the complex interplay between the dopaminergic and serotonergic systems, which are implicated in various neurological and psychiatric disorders.
Table 3: In Vitro Agonist Activity of Pyridine Derivatives on Dopamine and Serotonin Receptors
| Compound | D2 EC50 (nM) | D3 EC50 (nM) | 5-HT1A EC50 (nM) |
|---|---|---|---|
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
Data sourced from: ResearchGate researchgate.net
In addition to kinases and receptors, derivatives based on the aminopyridine structure have been developed to target metabolic enzymes. For instance, novel sulfonamide derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. rsc.org Several of these compounds showed excellent in vitro inhibitory potential against α-glucosidase, with IC50 values more potent than the clinical drug acarbose. rsc.org These molecules serve as valuable probes for investigating the role of carbohydrate-processing enzymes in metabolic disorders.
The application of these diverse derivatives in in vitro settings provides crucial insights into their mechanism of action and the biological consequences of modulating their respective targets. By utilizing these chemical tools, researchers can elucidate signaling pathways, validate new drug targets, and establish structure-activity relationships that guide the development of more effective therapeutic agents.
Computational and Theoretical Studies of Methyl 3 6 Aminopyridin 3 Yl Propanoate and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.com It is often favored for its balance of accuracy and computational cost, making it a valuable tool for assessing the structural and spectral properties of organic molecules. irjweb.com By using functionals like B3LYP or B3PW91 with a specific basis set (e.g., 6-311G(d,p)), researchers can optimize the molecular geometry to find the most stable conformation. nih.gov
This optimization provides key data on bond lengths, bond angles, and dihedral angles. For a molecule like Methyl 3-(6-aminopyridin-3-yl)propanoate, DFT calculations would elucidate the geometry of the pyridine (B92270) ring, the conformation of the propanoate side chain, and the planarity of the amino group. Furthermore, DFT is used to calculate the distribution of electron density, which is critical for understanding molecular reactivity. researchgate.net The molecular electrostatic potential (MEP) map, derived from DFT calculations, visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov
HOMO-LUMO Analysis for Reaction Pathways
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO represents the ability of a molecule to donate an electron, while the energy of the LUMO indicates its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap points to higher stability and lower chemical reactivity. nih.gov This analysis is crucial for predicting how this compound might interact in chemical reactions. For instance, in a study on the related imidazopyridine derivative Alpidem, DFT calculations using the B3LYP/6-311G(d,p) method determined the HOMO and LUMO energies to be -6.4016 eV and -1.6065 eV, respectively, resulting in an energy gap of 4.7951 eV. nih.gov Such data helps in predicting the most likely pathways for chemical reactions.
| Parameter | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |
|---|---|---|
| EHOMO (eV) | -6.4016 | -6.8662 |
| ELUMO (eV) | -1.6065 | -0.8346 |
| Energy Gap (ΔE) (eV) | 4.7951 | 6.0316 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the different stable and transient shapes the molecule can adopt in various environments (e.g., in a vacuum or in a solvent). mdpi.com
The process involves calculating the forces between atoms and using these forces to simulate their motion according to the laws of classical mechanics. nih.gov By analyzing the trajectory of the simulation, researchers can identify dominant conformations, understand the transitions between them, and calculate properties like the root-mean-square deviation (RMSD) to quantify conformational stability. mdpi.com Studies on complex heterocyclic systems have shown that MD simulations can reveal distinct conformational states (e.g., open, closed, intermediate), which can be crucial for understanding a molecule's function and interactions. mdpi.com
In Silico Prediction of Molecular Reactivity and Site Selectivity
Beyond HOMO-LUMO analysis, other in silico tools can predict molecular reactivity with greater detail. A key tool is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions. nih.gov
Red regions (negative potential) are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be centered around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. nih.govresearchgate.net
Blue regions (positive potential) are electron-poor and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amine hydrogens. nih.govresearchgate.net
Green regions represent neutral potential.
This visual guide is highly effective for predicting how a molecule will interact with other reagents, substrates, or biological receptors. nih.gov Fukui and Parr functions can also be calculated to provide a quantitative measure of the reactivity at specific atomic sites within the molecule. irjweb.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its activity. nih.gov While it is often used for predicting therapeutic efficacy, QSAR can also be applied to model other properties, such as toxicity or physicochemical characteristics, without focusing on therapeutic outcomes. mdpi.com
The process involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical model, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), is then built to correlate these descriptors with the measured activity. nih.govmdpi.com For derivatives of this compound, a QSAR model could be developed to predict a non-therapeutic endpoint by training the model on a dataset of similar pyridine-containing compounds with known activity values. mdpi.com
Topological and Hirshfeld Surface Analysis
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is based on partitioning the electron density of a crystal into molecular fragments. The Hirshfeld surface of a molecule is defined as the boundary where the contribution of its electron density to the total crystal density is equal to the contribution from all other molecules.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 42.6 |
| O···H/H···O | 16.8 |
| C···H/H···C | 15.5 |
| N···H/H···N | 6.4 |
| F···H/H···F | 5.8 |
| S···H/H···S | 2.8 |
Binding Mode Predictions via Molecular Docking (for in vitro target interactions)
Extensive research into publicly available scientific literature and databases did not yield specific molecular docking studies for this compound or its direct derivatives. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to predict how a small molecule, such as this compound, might interact with a protein target at the atomic level.
The process of molecular docking involves the prediction of the binding mode and affinity of a ligand within the active site of a target protein. This analysis provides valuable insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. The results of such studies are typically presented in data tables that include docking scores (an estimation of binding affinity), the interacting amino acid residues of the protein, and the types of interactions observed.
While the search did not uncover specific docking data for this compound, the general principles of molecular docking would be applicable to understanding its potential biological activity. A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of the Protein Target: A specific protein implicated in a disease pathway would be chosen as the receptor. Its 3D structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: A docking algorithm would then be used to systematically explore various orientations and conformations of the ligand within the protein's binding site.
Analysis of Results: The resulting poses would be scored and ranked based on their predicted binding affinity. The top-ranked poses would be analyzed to identify key interactions with the protein's amino acid residues.
Although no specific studies are available, it can be hypothesized that the aminopyridine moiety of this compound could form hydrogen bonds with appropriate amino acid residues in a protein's active site, while the propanoate group might engage in further electrostatic or hydrophobic interactions.
Without specific research, any detailed discussion on the binding mode of this compound remains speculative. The generation of the requested detailed data tables and in-depth research findings is not possible in the absence of published molecular docking studies for this particular compound.
Advanced Analytical Methodologies for Characterizing Derivatives of Methyl 3 6 Aminopyridin 3 Yl Propanoate in Research
Spectroscopic Techniques for Structural Elucidation of Novel Compounds
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized chemical entities. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary pieces of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. nih.govmdpi.com For derivatives of Methyl 3-(6-aminopyridin-3-yl)propanoate, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the pyridine (B92270) ring, the propanoate side chain, and any introduced substituents.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For a typical this compound derivative, characteristic signals are expected. The protons on the pyridine ring typically appear in the aromatic region (δ 6.0-8.5 ppm). rsc.orgmit.edu The chemical shifts are influenced by the position of the amino group and the propanoate chain. tandfonline.com The methylene (B1212753) protons (CH₂) of the propanoate chain adjacent to the ring and the ester group appear as distinct multiplets, usually in the δ 2.5-4.0 ppm range. The methyl protons (CH₃) of the ester group exhibit a singlet peak, typically around δ 3.6-3.9 ppm. rsc.orgdocbrown.info The protons of the amino group (NH₂) often appear as a broad singlet. rsc.orgmit.edu
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. libretexts.org For the parent structure, distinct peaks would be observed for the carbons of the pyridine ring, the carbonyl carbon of the ester (typically δ 160-180 ppm), the methoxy (B1213986) carbon (δ ~50-55 ppm), and the two methylene carbons of the propanoate chain. docbrown.infolibretexts.orgrsc.org Substituent effects on the ¹³C chemical shifts of the pyridine ring can be significant and are used to confirm the position of substitution. researchgate.net
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY identifies proton-proton couplings, helping to trace the spin systems within the propanoate chain and the pyridine ring. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. These 2D techniques are crucial for confirming the precise structure of novel, more complex derivatives. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a this compound Scaffold Note: Shifts are approximate and can vary based on solvent and substitution.
| Atom/Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Pyridine Ring CH | 6.0 - 8.5 rsc.org | 98 - 158 rsc.orgresearchgate.net |
| Amino Group (NH₂) | Broad, variable | N/A |
| Propanoate -CH₂- (adjacent to ring) | ~2.8 - 3.1 | ~25 - 35 |
| Propanoate -CH₂- (adjacent to C=O) | ~2.5 - 2.8 | ~30 - 40 |
| Ester Carbonyl (C=O) | N/A | 170 - 175 libretexts.org |
| Ester Methoxy (-OCH₃) | ~3.6 - 3.9 rsc.org | 51 - 53 docbrown.infolibretexts.org |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a synthesized derivative and providing structural information through fragmentation analysis. nih.gov For derivatives of this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. rsc.orgnih.gov
The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which confirms the molecular formula of the compound. nih.govrsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. Characteristic fragments would likely arise from the cleavage of the ester group, loss of the methoxy group, and fragmentation of the propanoate side chain or the pyridine ring itself. This data complements NMR results to build a complete structural picture. nih.gov
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. nih.govyoutube.com
IR Spectroscopy: In derivatives of this compound, IR spectroscopy can confirm the presence of key functional groups. nih.gov
N-H Stretching: The amino group (NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. tsijournals.com
C=O Stretching: The carbonyl group of the ester will exhibit a strong, sharp absorption band around 1730-1750 cm⁻¹.
C-N Stretching: The stretching of the ring carbon-nitrogen bond in aromatic amines is typically observed in the 1260-1330 cm⁻¹ range. tsijournals.com
C=C and C=N Stretching: Vibrations associated with the pyridine ring are found in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretch of the ester group appears in the 1000-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. nih.govyoutube.com It provides complementary information to IR, especially regarding the vibrations of the pyridine ring skeleton. The combination of IR and Raman spectra offers a comprehensive vibrational profile of the molecule. iku.edu.tr For instance, certain ring breathing modes of the pyridine nucleus may be more prominent in the Raman spectrum.
Table 2: Key Infrared Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Amino (R-NH₂) | N-H Stretch | 3300 - 3500 tsijournals.com | Medium |
| Ester (R-COOR') | C=O Stretch | 1730 - 1750 | Strong |
| Aromatic Ring | C=C & C=N Stretch | 1400 - 1600 | Medium-Weak |
| Aromatic Amine | C-N Stretch | 1260 - 1330 tsijournals.com | Medium |
| Ester (R-COOR') | C-O Stretch | 1000 - 1300 | Medium |
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. researchgate.net The aminopyridine moiety in the derivatives of this compound acts as a chromophore. The UV-Vis spectrum is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. libretexts.orgresearchgate.net
The spectrum of pyridine itself shows absorption maxima around 250-270 nm. researchgate.netsielc.com The presence of the amino group, an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths. rsc.org The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) for derivatives will be sensitive to the substitution pattern on the pyridine ring and the solvent used. researchgate.net This technique is useful for confirming the presence of the aromatic system and can also be used for quantitative analysis. researchgate.net
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for both the purification of synthesized compounds from reaction mixtures and by-products, and for the subsequent assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for the purification and purity analysis of non-volatile compounds like the derivatives of this compound. nih.gov Given the polar nature of the aminopyridine group, various HPLC modes can be employed. helixchrom.com
Reversed-phase HPLC (RP-HPLC) using a C18 column is a common starting point. cmes.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and control the ionization state of the basic amino group. sielc.com The purity of a sample is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram, often detected using a UV detector set to the λ_max of the compound. sielc.comcmes.org
For isomers and other closely related impurities, specialized column chemistries or separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography may be necessary to achieve adequate resolution. nih.govsielc.com HPLC is not only a tool for analysis but is also used on a larger scale (preparative HPLC) to isolate pure compounds for further study. sielc.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For derivatives of this compound, which may possess varying degrees of volatility, GC offers high resolution and sensitivity. sigmaaldrich.com The inherent polarity of the amino group in these derivatives often necessitates a derivatization step to enhance volatility and improve chromatographic peak shape. epa.gov
Common derivatization strategies for amines include acylation or silylation. nih.gov For instance, reacting the amine functionality with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) converts the polar -NH2 group into a less polar and more volatile silyl (B83357) derivative. epa.gov This process reduces interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation efficiency.
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantitative analysis but also mass spectra for definitive identification of the derivatives and any impurities. The fragmentation patterns observed in electron ionization (EI) mass spectrometry can be used to elucidate the structure of the derivatized analytes. epa.gov For trace analysis of aminopyridine derivatives in complex matrices like biological fluids, GC coupled with tandem mass spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity. libretexts.org
Key GC Parameters for Aminopyridine Derivative Analysis:
Column: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane-based stationary phase, is often suitable for separating these derivatives.
Injector: Splitless injection is typically used for trace analysis to ensure the entire sample is transferred to the column.
Oven Temperature Program: A temperature gradient is employed to effectively separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature to elute less volatile compounds. libretexts.org
Detector: A Flame Ionization Detector (FID) provides good sensitivity for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds. Mass Spectrometry (MS) is the preferred detector for structural confirmation. nih.gov
| Parameter | Typical Condition | Purpose |
| Derivatization Reagent | MTBSTFA | Increases volatility and thermal stability. epa.gov |
| GC Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) | Provides good separation of derivatives. libretexts.org |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. libretexts.org |
| Oven Program | 40°C (1 min), then 10°C/min to 280°C (1 min) | Separates compounds with a range of volatilities. libretexts.org |
| Detector | Mass Spectrometer (MS) | Allows for identification and structural elucidation. epa.govlibretexts.org |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the purity of this compound derivatives. rsc.org This technique relies on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. rsc.org
The separation is based on the polarity of the compounds. The polar amino group and ester functionality of the derivatives will have a strong affinity for a polar stationary phase like silica gel. The choice of the mobile phase, a solvent or a mixture of solvents, is critical for achieving good separation. A mobile phase with a polarity that allows the compounds to move up the plate but also provides differential migration is ideal. For aminopyridine derivatives, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol is often employed. mdpi.com
Visualization of the separated spots on the TLC plate is typically achieved under UV light, as pyridine-containing compounds often exhibit UV absorbance. mdpi.com Staining with reagents such as ninhydrin (B49086) (for primary amines) or other visualizing agents can also be used. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification purposes. rsc.org
| Parameter | Description | Relevance to Aminopyridine Derivatives |
| Stationary Phase | Silica Gel | The polar nature of silica gel interacts with the polar functional groups of the derivatives. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | The polarity of the solvent system can be adjusted to achieve optimal separation. mdpi.com |
| Visualization | UV Light (254 nm) | Pyridine ring allows for easy detection of spots. mdpi.com |
| Retention Factor (Rf) | Ratio of distances traveled by spot and solvent | Used to identify and compare compounds. rsc.org |
Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Chiral HPLC)
When derivatives of this compound are chiral, for instance, due to the introduction of a stereocenter in the molecule, chiroptical methods are essential for their stereochemical analysis.
Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral compound in solution. nih.gov The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. researchgate.netyakhak.org While optical rotation can confirm the presence of chirality and is useful for determining enantiomeric excess (ee) or optical purity, it does not provide information about the absolute configuration (R/S) without comparison to a known standard. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. scas.co.jp This method utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers of the analyte. chromatographytoday.com These differential interactions lead to different retention times for the two enantiomers, allowing for their separation and individual quantification.
Several types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and Pirkle-type phases. chromatographytoday.com The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. For aminopyridine derivatives, CSPs that can engage in hydrogen bonding, π-π interactions, and dipole-dipole interactions with the analyte are often effective. chromatographytoday.com The development of a chiral HPLC method allows for the accurate determination of the enantiomeric ratio (er) and enantiomeric excess (ee) of a chiral derivative. scas.co.jp
| Technique | Principle | Information Obtained | Application to Derivatives |
| Optical Rotation | Measures rotation of plane-polarized light by a chiral sample. nih.gov | Specific rotation [α], optical purity. nih.gov | Confirms chirality and measures enantiomeric excess of chiral derivatives. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chromatographytoday.com | Enantiomeric ratio (er), enantiomeric excess (ee), separation of enantiomers. scas.co.jp | Accurate determination of the purity of each enantiomer of a chiral derivative. |
Future Directions and Emerging Research Avenues
Expansion of Chemical Space through Novel Derivatization
The primary amino group and the pyridine (B92270) ring of methyl 3-(6-aminopyridin-3-yl)propanoate are key handles for a wide array of derivatization reactions. Future research will likely capitalize on these features to generate extensive libraries of novel compounds.
The amino group can readily undergo acylation, sulfonylation, and urea (B33335) or thiourea (B124793) formation, allowing for the introduction of diverse substituents. For instance, reaction with various acyl chlorides or sulfonyl chlorides can yield a range of amides and sulfonamides, respectively. The synthesis of urea derivatives, such as the reaction leading to 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, highlights the utility of the aminopyridine moiety in creating compounds with potential biological activity. nih.gov
Furthermore, the pyridine nitrogen offers a site for alkylation or oxidation, leading to pyridinium (B92312) salts or N-oxides, which can alter the electronic properties and solubility of the molecule. The propanoate ester is also amenable to modification, primarily through hydrolysis to the corresponding carboxylic acid, 3-(6-aminopyridin-3-yl)propanoic acid. sigmaaldrich.comambeed.com This carboxylic acid serves as a crucial intermediate for amide bond formation with a wide variety of amines, significantly broadening the accessible chemical space.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, represent another powerful tool for derivatization. Although not directly applied to the title compound in the provided context, the synthesis of various thieno[3,2-b]pyridine-2-carboxylates from a related brominated precursor demonstrates the feasibility of such transformations on the pyridine ring. nih.gov This suggests that halogenated analogues of this compound could serve as versatile synthons for introducing aryl, heteroaryl, or other complex fragments.
| Functional Group | Potential Derivatization Reaction | Resulting Structure |
| Primary Amino Group | Acylation | Amide |
| Primary Amino Group | Sulfonylation | Sulfonamide |
| Primary Amino Group | Reaction with Isocyanates | Urea |
| Pyridine Nitrogen | Alkylation | Pyridinium Salt |
| Methyl Ester | Hydrolysis | Carboxylic Acid |
| Pyridine Ring (via halogenated analog) | Suzuki Coupling | Aryl-substituted Pyridine |
Integration into High-Throughput Synthesis and Screening Platforms
The structural attributes of this compound make it an attractive building block for high-throughput synthesis (HTS) and subsequent high-throughput screening (HTS) campaigns. Its relatively simple structure and multiple points for diversification are ideal for the rapid generation of large compound libraries using automated synthesis platforms.
Future efforts in this area would likely involve the immobilization of the molecule or its derivatives onto a solid support, facilitating parallel synthesis and purification. For instance, the carboxylic acid derivative could be anchored to a resin, allowing for the iterative addition of various building blocks to the amino group.
The aminopyridine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov This history suggests that libraries derived from this compound would have a higher probability of interacting with biological targets. The discovery of aminopyridine-based compounds as potent enzyme inhibitors, such as myeloperoxidase inhibitors, underscores the potential for identifying novel therapeutic agents through screening of such libraries. nih.gov
Advanced Mechanistic Studies of Chemical Reactivity
A deeper understanding of the chemical reactivity of this compound can be achieved through advanced mechanistic studies. While general reaction mechanisms for its functional groups are well-established, specific investigations into the kinetics, thermodynamics, and intermediates of its reactions would provide valuable insights for optimizing reaction conditions and predicting product outcomes.
For example, computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to study the transition states of various derivatization reactions. This would aid in understanding the regioselectivity of reactions on the pyridine ring and the influence of substituents on reactivity.
Experimental techniques like in-situ spectroscopic monitoring (e.g., NMR, IR) of reactions involving this compound could help to identify transient intermediates and byproducts, leading to a more complete mechanistic picture. Such studies are crucial for the development of efficient and selective synthetic methodologies. The investigation of intramolecular cyclization reactions, as seen in the synthesis of thieno[2,3-b]pyridines from related amino-dicyanopyridine intermediates, highlights the complex reaction pathways that can be elucidated through detailed mechanistic work. nih.gov
Development of Supramolecular Assemblies or Materials
The hydrogen bonding capabilities of this compound, stemming from its primary amino group and the pyridine nitrogen, present opportunities for its use in the construction of supramolecular assemblies. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.
Future research could explore the co-crystallization of this compound with other molecules possessing complementary hydrogen bonding motifs to form well-defined, ordered structures. For instance, co-crystals with dicarboxylic acids or other hydrogen bond donors could lead to the formation of one-, two-, or three-dimensional networks with potential applications in materials science, such as in crystal engineering or as components of functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(6-aminopyridin-3-yl)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via transition-metal-catalyzed coupling reactions. For example, iridium-catalyzed photoredox reactions with Hantzsch ester as a reductant have achieved yields up to 71% (e.g., coupling 6-aminopyridine derivatives with methyl acrylate derivatives under blue light irradiation) . Alternative routes include nucleophilic substitution or Suzuki-Miyaura cross-coupling, though yields vary depending on the electron-withdrawing/donating groups on the pyridine ring. Optimizing solvent polarity (e.g., ethyl acetate/hexanes gradients) and temperature (room temperature vs. reflux) is critical for minimizing side products .
| Synthetic Method | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|
| Photoredox coupling | [Ir(ppy)₂(dtbbpy)]PF₆, HE | 71% | |
| Nucleophilic substitution | K₂CO₃, DMF | ~50% | |
| Suzuki-Miyaura cross-coupling | Pd(PPh₃)₄, Na₂CO₃ | 60-65% |
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyridine ring protons at δ 7.4–8.2 ppm, methyl ester at δ 3.6–3.8 ppm) and confirms regioselectivity .
- X-ray crystallography : Resolves stereochemical uncertainties (e.g., using SHELXL for refinement ).
- HRMS : Validates molecular weight (e.g., m/z [M+H]⁺ calculated vs. observed) .
- Critical Note : Ambiguities in pyridine substitution patterns (e.g., 5- vs. 6-amino positioning) require NOESY or COSY correlations to confirm regiochemistry .
Advanced Research Questions
Q. What role does the 6-amino group play in the compound’s biological activity, and how can its interactions with enzymes be modeled?
- Methodological Answer : The 6-amino group enhances hydrogen-bonding potential, critical for binding to biological targets like kinases or proteases. Computational docking (e.g., AutoDock Vina) and MD simulations predict interactions with residues in active sites (e.g., binding free energies of −8.5 to −10.2 kcal/mol in kinase inhibition assays) . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinities (Kd values in µM range) .
Q. How do structural modifications (e.g., fluorination or methyl ester hydrolysis) affect the compound’s reactivity and stability?
- Methodological Answer :
- Fluorination at the pyridine 2-position : Increases metabolic stability (t½ from 2 h to 6 h in microsomal assays) but reduces solubility .
- Ester hydrolysis : Converts the methyl ester to a carboxylic acid, altering logP (from 1.2 to −0.5) and bioavailability. Hydrolysis kinetics (pseudo-first-order rate constants) are pH-dependent, with t½ of 12 h at pH 7.4 .
- Experimental Design : Use LC-MS to track degradation products under simulated physiological conditions .
Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?
- Methodological Answer : Challenges include:
- Disorder in the propanoate chain : Mitigated by refining anisotropic displacement parameters and using SHELXL’s PART instructions .
- Twinned crystals : Handle with TwinRotMat or CELL_NOW software for data integration .
- Case Study : A derivative with a trifluoromethyl group exhibited twinning (twin law −h, −k, l), resolved using SHELXD for structure solution .
Q. How can contradictory data on the compound’s bioactivity (e.g., IC50 variability) be reconciled across studies?
- Methodological Answer : Contradictions often stem from:
- Assay conditions : Varying ATP concentrations in kinase assays (e.g., 1 µM vs. 10 µM ATP alters IC50 by 10-fold) .
- Impurity profiles : HPLC purity thresholds (>95% vs. >98%) impact activity. Validate purity via orthogonal methods (NMR, HRMS) .
- Statistical Approach : Use meta-analysis to pool data from multiple studies, adjusting for covariates like cell line heterogeneity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
